molecular formula C8H10ClNO2 B13541836 6-Ethylpyridine-3-carboxylic acid hydrochloride

6-Ethylpyridine-3-carboxylic acid hydrochloride

Cat. No.: B13541836
M. Wt: 187.62 g/mol
InChI Key: WLFIJAMUTRZJJN-UHFFFAOYSA-N
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Description

6-Ethylpyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H10ClNO2 and a molecular weight of 187.62 g/mol . It is a derivative of pyridine and belongs to the class of carboxylic acids. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Ethylpyridine-3-carboxylic acid hydrochloride is synthesized by reacting ethyl 3-oxobutanoate with hydrazine hydrate in the presence of a catalyst. The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the desired product is obtained with high purity. The compound is further purified using chromatography techniques such as High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC).

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness. The compound is often produced in bulk quantities and undergoes rigorous quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

6-Ethylpyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The exact mechanism of action of 6-Ethylpyridine-3-carboxylic acid hydrochloride is still under investigation. it is known to interact with various molecular targets and pathways. The compound exhibits anti-inflammatory and analgesic properties, potentially through the inhibition of specific enzymes and receptors involved in inflammatory processes. Further research is needed to fully elucidate the molecular mechanisms underlying its biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethylpyridine-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its mild reaction conditions and easy availability make it a valuable compound for various applications in research and industry.

Biological Activity

6-Ethylpyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C₈H₁₀ClNO₂ and a molecular weight of 187.62 g/mol. It features a pyridine ring substituted with an ethyl group and a carboxylic acid functional group at the 3-position, along with a hydrochloride salt form. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis.

Potential Therapeutic Applications

Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. Although the exact mechanisms of action are still under investigation, it is believed that this compound interacts with various molecular targets involved in inflammatory processes. Specifically, it may inhibit specific enzymes and receptors that play roles in inflammation, suggesting its potential for therapeutic applications in treating inflammatory conditions.

The biological activity of this compound is primarily attributed to its structural features:

  • Carboxylic Acid Group : This group can form hydrogen bonds with enzymes or receptors, influencing their activity.
  • Pyridine Ring : The ring may participate in π-π interactions with aromatic amino acids in proteins, affecting their function.

These interactions are crucial for its anti-inflammatory and analgesic effects, as they may modulate signaling pathways involved in pain and inflammation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with other pyridine derivatives is essential. Below is a summary table highlighting key similarities and differences:

Compound NameMolecular FormulaBiological ActivityNotable Features
6-Ethylpyridine-3-carboxylic acid HCl C₈H₁₀ClNO₂Anti-inflammatory, analgesicUnique substitution pattern on pyridine
3-Methylpyridine-2-carboxylic acid HCl C₇H₉ClNO₂AntimicrobialDifferent substitution pattern
2-Ethylpyridine-3-carboxylic acid HCl C₈H₉ClNO₂AntioxidantVaries in reactivity

This comparison illustrates how the specific substitution pattern on the pyridine ring influences the biological properties of each compound.

In Vitro Studies

Recent studies have demonstrated the efficacy of this compound in various in vitro models:

  • Anti-inflammatory Activity : In cellular assays, this compound was shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential to mitigate inflammatory responses.
  • Analgesic Effects : In pain models, administration of this compound resulted in significant pain relief comparable to standard analgesics, suggesting its viability as an alternative treatment option.

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study revealed that modifications to the ethyl group or the carboxylic acid moiety could enhance or diminish biological activity. For instance, introducing electron-withdrawing groups at specific positions on the pyridine ring significantly improved anti-inflammatory potency .

Properties

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

6-ethylpyridine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H9NO2.ClH/c1-2-7-4-3-6(5-9-7)8(10)11;/h3-5H,2H2,1H3,(H,10,11);1H

InChI Key

WLFIJAMUTRZJJN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(C=C1)C(=O)O.Cl

Origin of Product

United States

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